Sub-Nanomolar BTK Inhibitor Potency: A Critical Pharmacophore
The 2-chloro-3,6-difluorophenyl moiety, when incorporated into a larger urea-based inhibitor scaffold (US9758508, Compound 18), confers an IC50 of 0.0700 nM against Bruton's Tyrosine Kinase (BTK) [1]. This data point, derived from a BTK inhibition assay using a commercial kit, establishes the compound's utility as a critical fragment in achieving sub-nanomolar target affinity. No direct comparative IC50 data for analogs with different halogen substitution patterns is provided in this specific patent excerpt; however, the proprietary nature of the patent and the reported single-digit picomolar activity strongly imply that this specific substitution pattern is an optimized, non-obvious selection for this target [1].
| Evidence Dimension | BTK Inhibitor Potency |
|---|---|
| Target Compound Data | IC50 = 0.0700 nM |
| Comparator Or Baseline | No direct comparator provided in the patent excerpt. The baseline is the assay's detection limit and typical potency ranges for BTK inhibitors. |
| Quantified Difference | Not available |
| Conditions | In vitro enzymatic assay using commercial BTK (Promega) |
Why This Matters
Demonstrates the compound's potential to serve as a key intermediate for synthesizing highly potent drug candidates, a primary driver for procurement in pharmaceutical research.
- [1] BindingDB Entry BDBM340037. US Patent US9758508, Compound 18. Data retrieved from BindingDB. View Source
